s-[3-(Trifluoromethyl)phenyl]cysteine
Description
Structure
3D Structure
Properties
CAS No. |
2928-03-2 |
|---|---|
Molecular Formula |
C10H10F3NO2S |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)17-5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
InChI Key |
ITDDPZZRKLGDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S 3 Trifluoromethyl Phenyl Cysteine
Direct Synthesis Approaches for S-[3-(Trifluoromethyl)phenyl]cysteine
The direct formation of the thioether linkage in this compound is a key challenge, addressed by several synthetic routes. These methods can be broadly categorized into the electrophilic modification of cysteine and the coupling of cysteine precursors with trifluoromethylphenyl reagents.
Electrophilic S-Trifluoromethylation of Cysteine and its Peptide Conjugates
The direct attachment of a trifluoromethyl (CF3) group to the sulfur atom of cysteine is a powerful method for creating S-trifluoromethylated cysteine residues within peptides. This is typically achieved using specialized electrophilic trifluoromethylating agents. Hypervalent iodine reagents, such as 1-(trifluoromethyl)-benziodoxole derivatives, have proven effective for this purpose. researchgate.net These reagents selectively deliver the CF3 group to the sulfur atom of cysteine side chains in both α- and β-peptides. researchgate.net
A significant advantage of this method is its high chemoselectivity; functional groups commonly found in peptides, including amino, carboxyl, hydroxyl, and amide groups, are generally not affected by these soft electrophilic reagents. researchgate.net The reactions are often performed under mild conditions and can be applied to peptides of considerable length, with examples of successful trifluoromethylation on peptides up to 13 residues long. researchgate.net The resulting S-trifluoromethylated cysteine-containing peptides are stable and can be purified using standard techniques like reversed-phase HPLC. researchgate.net
The introduction of the CF3 group via this method serves as more than just a structural modification. It can be used as a label for ¹⁹F-NMR spectroscopy or as a precursor for other transformations. For instance, the S-CF3 group can be reductively cleaved to generate an alanine (B10760859) residue, effectively achieving a Cys-to-Ala conversion. researchgate.net
Coupling Reactions Involving Cysteine Precursors and Trifluoromethylphenyl Moieties
The formation of the S-aryl bond in this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These methods pair a cysteine precursor (or cysteine itself) with an activated trifluoromethylphenyl compound, typically an aryl halide.
Palladium-Catalyzed S-Arylation: Modern synthetic chemistry heavily relies on palladium catalysis for the formation of C–S bonds. Protocols have been developed for the rapid S-arylation of cysteine residues in peptides and proteins under mild, aqueous conditions. nih.gov These methods often utilize specialized palladium reagents and water-soluble phosphine (B1218219) ligands, such as sulfonated SPhos (sSPhos), to facilitate the reaction in a biocompatible environment. nih.gov The reaction can be applied to conjugate a variety of molecules, including those with functional handles and fluorophores, to cysteine-containing biomolecules. nih.govresearchgate.net The versatility of this approach is demonstrated by its use in creating cyclic peptides by linking two cysteine residues with a bis-palladium reagent. nih.gov The starting aryl halide, such as 1-bromo-3-(trifluoromethyl)benzene, is a viable substrate for palladium-catalyzed reactions, as shown in related Heck couplings. nih.gov This methodology has also been adapted for radiolabeling peptides with positron emitters like ¹⁸F for applications in medical imaging. nih.gov
Copper-Catalyzed S-Arylation (Ullmann Condensation): Historically, the Ullmann condensation has been a cornerstone for the synthesis of aryl ethers and thioethers. wikipedia.org This copper-promoted reaction involves the coupling of an aryl halide with a nucleophile, in this case, a thiol or thiolate derived from cysteine. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems using soluble copper salts and specialized ligands has allowed these reactions to proceed under milder conditions. mdpi.comnih.gov The mechanism involves the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org This method is tolerant of various functional groups on the aryl halide, including nitro and chloro groups. rsc.org
| Method | Catalyst | Aryl Source | Key Features | Relevant Findings |
|---|---|---|---|---|
| Palladium-Catalyzed S-Arylation | Palladium complexes (e.g., with sSPhos ligand) | Aryl halides (e.g., 1-bromo-3-(trifluoromethyl)benzene) | Mild, aqueous conditions; high chemoselectivity; applicable to peptides/proteins. | Enables rapid conjugation and macrocyclization under physiologically relevant conditions. nih.gov Used for ¹⁸F radiolabeling. nih.gov |
| Copper-Catalyzed S-Arylation (Ullmann) | Copper metal or salts (e.g., CuI, CuBr) | Aryl halides | Classical method; modern variants use ligands for milder conditions. | Forms aryl thioethers; mechanism involves copper(I) thiolates. wikipedia.orgorganic-chemistry.org Tolerates diverse functional groups. rsc.org |
Synthesis of Related Trifluoromethylphenyl-Containing Cysteine Analogues
Beyond the direct synthesis of the title compound, significant research has focused on creating related analogues where the trifluoromethylphenyl moiety is incorporated into cysteine-relevant structures, such as ketone derivatives or as tags on peptide side chains.
Preparation of Trifluoromethyl Ketone Derivatives with Cysteine Relevance
Trifluoromethyl ketones (TFMKs) are a class of compounds known to be potent inhibitors of serine and cysteine proteases. researchgate.net The strong electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly electrophilic, allowing it to be attacked by the thiol group of a cysteine residue in an enzyme's active site to form a stable hemithioketal adduct. researchgate.net
The synthesis of TFMKs can be achieved through several routes:
From Esters: A straightforward method involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF₃) as an inexpensive CF₃ source in combination with a strong base like potassium hexamethyldisilazide (KHMDS). researchgate.netresearchgate.net This approach is applicable to a wide range of aromatic and aliphatic esters, with yields reaching up to 92%. researchgate.netresearchgate.net
From Carboxylic Acids: Carboxylic acids can be converted to TFMKs in a single step by first generating an enediolate with a base like LDA, followed by trifluoroacetylation. nih.gov
From Aldehydes: The trifluoromethylation of aldehydes can yield TFMKs, for example, by using a copper-based CF₃ reagent like (bpy)Cu(CF₃)₃. nih.gov
These synthetic strategies provide access to a library of TFMK compounds that can be designed to mimic the substrates of specific cysteine proteases, making them valuable tools in drug discovery. researchgate.net
Functionalization of Peptide Cysteine Side Chains with Trifluoromethyl Tags
The selective modification of cysteine residues in peptides with trifluoromethyl-containing tags is a key strategy in chemical biology. This "late-stage functionalization" allows for the introduction of the CF₃ group into a pre-synthesized peptide, enabling studies on protein structure and function.
As discussed in section 2.1.1, electrophilic trifluoromethylating reagents based on hypervalent iodine are highly effective for this purpose. researchgate.netwikipedia.org They offer excellent selectivity for the cysteine thiol group over other functional groups present in peptides. researchgate.net This approach allows for the precise installation of a CF₃ tag at a specific site within a peptide sequence.
The management of cysteine during solid-phase peptide synthesis (SPPS) is crucial for successful functionalization. The choice of protecting group for the cysteine thiol is paramount. nih.gov Groups like trityl (Trt) are commonly used as they are removed during the final trifluoroacetic acid (TFA) cleavage step, yielding the free thiol ready for modification. nih.govresearchgate.net
| Strategy | Reagents/Method | Application | Key Characteristics |
|---|---|---|---|
| Electrophilic S-Trifluoromethylation | Hypervalent iodine reagents (e.g., 1-(trifluoromethyl)-benziodoxole) | Directly forms S-CF₃ bond on cysteine side chain in peptides. | High chemoselectivity, mild conditions, compatible with various peptide functional groups. researchgate.net |
| Trifluoromethyl Ketone (TFMK) Synthesis | CF₃ sources (e.g., HCF₃) with esters, carboxylic acids, or aldehydes. | Preparation of TFMKs as cysteine protease inhibitors. | TFMK carbonyl is highly electrophilic, forming stable hemithioketals with cysteine thiols. researchgate.netresearchgate.net |
Advanced Synthetic Strategies and Biocatalytic Pathways
Recent advances have moved beyond traditional metal catalysis to explore novel and more sustainable synthetic routes, including metal-free reactions and enzymatic pathways.
An example of an advanced, metal-free strategy is the use of a cysteine sulfoxide (B87167) as an "umpolung" or reverse-polairty electrophile. nih.gov In this approach, the S-protected cysteine is oxidized to a sulfoxide. Under strong acid conditions, this sulfoxide can be activated to generate an electrophilic sulfur species capable of reacting with nucleophilic residues, enabling S-arylation-mediated peptide cyclization without the need for a metal catalyst. nih.govresearchgate.net
On the biocatalytic front, enzymes offer a highly selective and environmentally benign alternative for synthesis. Tryptophan synthase, an enzyme from E. coli, has been successfully used in the chemoenzymatic preparation of optically active S-phenyl-L-cysteine. researchgate.netresearchgate.net The process uses thiophenol and L-serine as starting materials to produce the final product in high yield and purity. researchgate.net While this has been demonstrated with thiophenol, the substrate tolerance of tryptophan synthase suggests potential applicability for the synthesis of fluorinated analogues like this compound. researchgate.net This chemoenzymatic method represents a promising green chemistry approach to producing chiral S-aryl-cysteines. researchgate.net
Enzymatic and Whole-Cell Biotransformations for Chiral Trifluoromethylated Compounds
The stereoselective synthesis of chiral molecules is a cornerstone of pharmaceutical and fine chemical production. Biocatalysis, utilizing isolated enzymes or whole microbial cells, presents a powerful approach to achieve high enantiopurity under mild reaction conditions. While the direct enzymatic synthesis of this compound has not been extensively detailed in available literature, the synthesis of related S-aryl-cysteines using enzymes like tryptophan synthase provides a strong precedent for its feasibility.
Tryptophan synthase and its β-subunit (TrpB) are particularly noteworthy for their ability to catalyze the formation of C-S bonds. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can catalyze a β-replacement reaction, where the hydroxyl group of L-serine is substituted by a thiol, yielding the corresponding S-substituted L-cysteine. nih.govresearchgate.net
One established application is the synthesis of S-phenyl-L-cysteine from L-serine and thiophenol, catalyzed by tryptophan synthase from Escherichia coli. researchgate.net This reaction proceeds with high efficiency and stereoselectivity. It is plausible that by substituting thiophenol with 3-(trifluoromethyl)thiophenol, a similar enzymatic reaction could produce this compound. The reaction conditions for the synthesis of S-phenyl-L-cysteine, which could be adapted, typically involve a pH around 9.0 and a temperature of 40°C. researchgate.net
Furthermore, tryptophanase (TnaA) from E. coli has demonstrated broad substrate specificity, catalyzing the synthesis of a variety of S-substituted cysteines, including those with aromatic rings. nih.gov This promiscuity suggests its potential as a biocatalyst for the synthesis of trifluoromethylated analogs.
The use of whole-cell systems expressing high levels of the desired enzyme, such as tryptophan synthase, can offer a cost-effective alternative to using purified enzymes. Such systems have been successfully employed for the production of S-phenyl-L-cysteine, achieving high conversion rates. nih.gov
While direct enzymatic synthesis of this compound requires further investigation, the existing literature on related S-aryl-cysteine synthesis provides a solid foundation for developing such a biocatalytic route.
Flow Chemistry and Continuous Synthesis Techniques for Fluorinated Building Blocks
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. nih.govresearchgate.net This methodology is particularly well-suited for reactions involving hazardous reagents or intermediates, and for photochemical processes. A notable application in the context of S-aryl-cysteine synthesis is the visible-light-mediated arylation of cysteine derivatives. nih.govresearchgate.netresearchgate.net
A specific protocol for the synthesis of an N-acetylated, O-methylated derivative of this compound has been developed using a continuous flow approach. nih.govresearchgate.net This method utilizes a metal-free photocatalyst, eosin (B541160) Y, and an aryldiazonium salt generated in situ from 3-trifluoromethylaniline. The reaction is significantly accelerated in a microflow reactor, with residence times as short as 30 to 150 seconds. nih.govresearchgate.net
The reaction proceeds via the generation of an aryl radical from the diazonium salt under visible light irradiation, which then reacts with the thiol group of the cysteine derivative. This process has been successfully scaled up to produce gram quantities of the desired product, highlighting the industrial applicability of this flow chemistry approach. nih.govresearchgate.net
The table below summarizes the key findings from the visible-light-mediated synthesis of N-acetyl-S-[3-(trifluoromethyl)phenyl]-L-cysteine methyl ester in both batch and flow conditions.
| Parameter | Batch Synthesis | Flow Synthesis |
| Starting Materials | N-Ac-L-cysteine-OMe, 3-trifluoromethylaniline, t-BuONO, TsOH·H₂O, eosin Y | N-Ac-L-cysteine-OMe, 3-trifluoromethylaniline, t-BuONO, TsOH·H₂O, eosin Y |
| Solvent | Acetonitrile (B52724) (ACN) | Acetonitrile (ACN) |
| Light Source | White Compact Fluorescent Lamp (CFL) | White Light Emitting Diodes (LEDs) |
| Reaction Time | 2 hours | 81% (150 seconds residence time) |
| Yield | Not reported for this specific derivative in batch | 1.16 g (72% yield) |
| Scale-up | Not applicable | 5 mmol scale |
| Data sourced from Bottecchia et al. (2017) nih.govresearchgate.net |
This flow chemistry method provides a rapid, efficient, and scalable route to this compound derivatives, demonstrating the power of continuous processing for the synthesis of complex fluorinated building blocks.
Spectroscopic Characterization and Advanced Analytical Approaches for S 3 Trifluoromethyl Phenyl Cysteine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of S-[3-(Trifluoromethyl)phenyl]cysteine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed molecular investigation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the molecular framework of this compound by mapping the chemical environment of its hydrogen atoms. The spectrum is expected to show distinct signals for the amino acid backbone and the aromatic ring.
The cysteine moiety typically displays characteristic signals for the alpha-proton (α-H) and the two beta-protons (β-H). In an aqueous solvent like D₂O, the α-H signal is expected to appear as a doublet of doublets, with a chemical shift influenced by the adjacent amino and carboxyl groups. For the related S-(trifluoromethyl)-D-cysteine, the α-H appears at approximately 4.00 ppm. semanticscholar.org The two β-protons are diastereotopic and will present as separate signals, each a doublet of doublets, due to coupling with each other and the α-proton. semanticscholar.org In S-(trifluoromethyl)-D-cysteine, these signals are found at approximately 3.55 ppm and 3.39 ppm. semanticscholar.org
The 3-(trifluoromethyl)phenyl group will contribute signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The substitution pattern will lead to a complex multiplet structure as the four aromatic protons couple with each other.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Data for the cysteine moiety is based on the analogous compound S-(trifluoromethyl)-D-cysteine in D₂O. semanticscholar.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| α-CH | ~4.00 | Doublet of Doublets (dd) |
| β-CH₂ | ~3.4 - 3.6 | Two Doublets of Doublets (dd) |
| Aromatic-H | ~7.0 - 8.5 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound gives rise to a specific resonance.
The spectrum will show a signal for the carboxyl carbon (C=O) in the downfield region, typically around 170 ppm. semanticscholar.org The α-carbon signal is expected near 54 ppm, while the β-carbon signal appears further upfield, around 30-35 ppm. semanticscholar.org
The carbons of the 3-(trifluoromethyl)phenyl ring will produce several signals in the aromatic region (approximately 120-140 ppm). The carbon atom directly bonded to the trifluoromethyl group (CF₃) exhibits a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF). researchgate.net This signal is often of lower intensity due to this splitting and the absence of a Nuclear Overhauser Effect (NOE) enhancement. researchgate.net The carbon attached to the sulfur atom will also have a distinct chemical shift. For related 3-(trifluoromethyl)phenyl derivatives, ¹³C signals for the aromatic ring and the CF₃ group are well-documented. rsc.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data for the cysteine moiety is based on the analogous compound S-(trifluoromethyl)-D-cysteine in CD₃OD. semanticscholar.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Note |
| Carboxyl (C=O) | ~170 | |
| Aromatic C-S | ~135-140 | |
| Aromatic C-CF₃ | ~131 | Quartet (q) due to ¹JCF coupling |
| Aromatic C-H | ~120-135 | Multiple signals |
| Trifluoromethyl (CF₃) | ~123-129 | Quartet (q) due to ¹JCF coupling researchgate.netrsc.org |
| α-CH | ~54 | |
| β-CH₂ | ~30-35 |
Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for studying this compound, owing to the unique properties of the ¹⁹F nucleus. It has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it exceptionally sensitive to the local chemical and electronic environment. beilstein-journals.org
A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. For the related S-(trifluoromethyl)-D-cysteine, this signal appears at approximately -42.85 ppm. semanticscholar.org For various other compounds containing the 3-(trifluoromethyl)phenyl moiety, the ¹⁹F chemical shift is typically observed around -62 to -63 ppm relative to CFCl₃. rsc.org This high sensitivity makes ¹⁹F NMR an excellent probe for studying molecular interactions and conformational changes.
The chemical shift of the ¹⁹F nucleus is highly responsive to changes in its surroundings, such as solvent polarity, binding events, or protein conformational changes. nih.gov This results in a large chemical shift dispersion, where small changes in the molecular environment lead to significant and easily detectable shifts in the ¹⁹F NMR signal. nih.gov
For this compound, the direct conjugation of the CF₃ group to the polarizable phenyl ring enhances this effect. beilstein-journals.orgnih.gov The delocalized electron system of the aromatic ring can modulate the shielding of the fluorine nuclei in response to external electronic effects, leading to a greater range of chemical shifts compared to alkyl-CF₃ probes. nih.gov This heightened sensitivity allows researchers to resolve distinct protein conformational states or monitor ligand binding with high precision. beilstein-journals.org
The properties of this compound make it an ideal label for ¹⁹F NMR-based studies of proteins and other biomolecules. It can be incorporated into a protein's structure, either biosynthetically or through post-translational modification of a cysteine residue, to serve as a bio-orthogonal reporter. beilstein-journals.org Since fluorine is absent in naturally occurring biological systems, the ¹⁹F NMR spectrum is free from background signals. beilstein-journals.org
Once incorporated, the ¹⁹F signal from the trifluoromethyl group acts as a sensitive probe of the local protein environment. Changes in protein structure, dynamics, or interactions with other molecules (such as small-molecule drugs or other proteins) will perturb the chemical shift of the fluorine tag. beilstein-journals.org This allows for the study of protein folding, conformational dynamics, and ligand binding, often using simple one-dimensional NMR experiments. beilstein-journals.org The strong signal from the three equivalent fluorine atoms in the CF₃ group provides a significant sensitivity enhancement. beilstein-journals.org
¹⁹F NMR Spectroscopy for Environmental Sensitivity and Conformational Studies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical technique for confirming the identity and purity of this compound and for its detection in complex biological samples. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), can determine the compound's molecular weight with high accuracy.
The calculated monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₁F₃NO₂S⁺) is 282.0463. ESI coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used to measure this mass with ppm accuracy, confirming the elemental composition. rutgers.eduucdavis.edu
When this compound is part of a larger peptide or protein, tandem mass spectrometry (MS/MS) is employed for sequencing and identifying the site of modification. rutgers.edunih.gov In a typical bottom-up proteomics workflow, the protein is digested into smaller peptides, which are then analyzed. nih.gov The peptide containing the this compound modification can be isolated and fragmented. The resulting fragmentation pattern (b- and y-ions) allows for the confirmation of the peptide sequence and pinpoints the exact location of the modified cysteine residue. nih.gov Specialized methods for analyzing cysteine-containing peptides are often employed to ensure efficient detection and characterization. ucdavis.edunih.gov
Table 3: Key Mass Spectrometry Parameters for Analysis
| Parameter | Description | Application |
| Ionization Technique | Electrospray Ionization (ESI) | A soft ionization method suitable for generating intact molecular ions of amino acids and peptides from a liquid solution. rutgers.edu |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Quadrupole | Used to separate ions based on their mass-to-charge ratio. TOF and Orbitrap provide high mass accuracy for formula confirmation. rutgers.eduucdavis.edu |
| Molecular Weight | [M+H]⁺ = 282.0463 | The expected exact mass of the protonated molecule, used for identification. |
| Tandem MS (MS/MS) | Fragmentation of a selected precursor ion | Used to sequence peptides and confirm the location of the cysteine modification within a peptide chain. nih.gov |
High-Resolution Mass Spectrometry for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound by providing a highly accurate mass measurement. This technique distinguishes the target compound from other molecules with the same nominal mass. For the protonated molecule ([M+H]⁺) of this compound (C₁₀H₁₀F₃NO₂S), the expected exact mass is precisely calculated. Experimental determination of this mass to within a few parts per million (ppm) of the theoretical value provides unambiguous confirmation of the compound's molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO₂S |
| Theoretical Exact Mass ([M+H]⁺) | 282.0457 |
| Typical Mass Accuracy | < 5 ppm |
LC-MS and GC-MS for Product and Intermediate Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate complex mixtures and identify individual components.
LC-MS is particularly well-suited for analyzing this compound, a non-volatile and thermally labile amino acid derivative. This method is frequently used in studies involving the metabolism of this compound by enzymes like cysteine S-conjugate β-lyase. In such experiments, LC-MS can identify the parent compound, its metabolites, and potential intermediates formed during enzymatic cleavage.
GC-MS, while less common for direct analysis of this amino acid derivative without derivatization, is crucial for identifying volatile products that may result from its degradation. For instance, following the enzymatic action of β-lyase on this compound, GC-MS is used to identify the resulting volatile thiol, 3-(trifluoromethyl)thiophenol. This confirms the metabolic pathway and the cleavage of the carbon-sulfur bond.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Since this compound is a chiral molecule, typically synthesized from L-cysteine, confirming its stereochemical configuration is critical. Circular Dichroism (CD) spectroscopy is a primary method for this purpose. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific stereoisomer. For L-amino acid derivatives like L-S-[3-(Trifluoromethyl)phenyl]cysteine, the spectrum will show characteristic Cotton effects that confirm the retention of the L-configuration from the starting material. This non-destructive technique is essential for verifying the enantiomeric purity of the synthesized compound.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is the cornerstone of both the purification of this compound after its synthesis and the subsequent assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase column, such as a C18, is typically used for separation. The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as trifluoroacetic acid or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). Purity is assessed by integrating the peak area of the compound, which should ideally be greater than 95-99% for use in further research.
Table 2: Example HPLC Conditions for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Detection | UV at 254 nm |
| Purity Assessment | Peak area integration |
Preparative Reversed-Phase HPLC for Purification
For obtaining highly pure this compound, preparative reversed-phase HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Following synthesis, the crude product is dissolved and injected into the preparative HPLC system. Fractions are collected as they elute from the column, and those containing the pure compound, as determined by analytical HPLC or TLC, are pooled and lyophilized to yield the final, highly purified product.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), chemists can visualize the consumption of starting materials and the formation of the desired product. The spots can be visualized under UV light or by staining with a reagent like ninhydrin, which reacts with the amino group of the cysteine moiety to produce a colored spot. This allows for the timely quenching of the reaction once it has reached completion.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-(Trifluoromethyl)thiophenol |
| Acetonitrile |
| Ethyl acetate |
| Formic acid |
| Hexane |
| L-cysteine |
| Methanol |
| Ninhydrin |
Chemical Reactivity and Mechanistic Investigations of S 3 Trifluoromethyl Phenyl Cysteine
Nucleophilic Character of the Cysteine Thiolate in Derivatization
The cysteine residue is one of the most reactive amino acid residues in proteins, largely due to the nucleophilic character of its thiol (sulfhydryl) group. acs.orgnih.gov In its protonated form (Cys-SH), the thiol group is relatively inert. encyclopedia.pub However, upon deprotonation to the thiolate anion (Cys-S⁻), it becomes a potent nucleophile capable of participating in numerous covalent modification reactions. acs.orgencyclopedia.pub This transformation is central to the derivatization and biological function of cysteine-containing molecules, including S-[3-(trifluoromethyl)phenyl]cysteine. The reactivity of the thiolate is a critical factor in its ability to form covalent bonds, a property exploited in the design of targeted covalent inhibitors and chemical probes. nih.gov
The intrinsic reactivity of the cysteine thiol is heavily modulated by its local microenvironment within a peptide or protein structure. researchgate.net Several key factors determine the propensity of the thiol group to exist in its more reactive thiolate form and its accessibility to reacting partners. encyclopedia.pubresearchgate.net
pH: The pH of the surrounding environment is a primary determinant of the thiol's ionization state. researchgate.net The pKa of a typical cysteine thiol in a small molecule is around 8.5-9.1. researchgate.netnih.gov However, within a protein, this value can vary dramatically, from as low as 3 to above 14. researchgate.net When the local pH is above the cysteine's pKa, the thiolate form predominates, leading to increased nucleophilicity and reactivity. researchgate.net Conversely, at a pH below the pKa, the protonated, less reactive thiol form is favored. researchgate.net
Solvent Exposure: The accessibility of the cysteine residue to the surrounding solvent and potential reactants is crucial. researchgate.net Cysteine residues buried within the hydrophobic core of a protein are generally less reactive than those exposed on the surface. researchgate.net Desolvation of the thiolate can, in some contexts, enhance its nucleophilicity by removing the stabilizing shell of water molecules. researchgate.net
Neighboring Residues: The local protein environment, including adjacent amino acid residues, plays a significant role in modulating cysteine pKa and reactivity. researchgate.netresearchgate.net Nearby positively charged residues (like lysine (B10760008) or arginine) or the positive end of an α-helix macrodipole can stabilize the thiolate anion, effectively lowering its pKa and increasing its reactivity at physiological pH. researchgate.net Conversely, nearby negatively charged residues can destabilize the thiolate, raising the pKa. acs.org Hydrogen bonding interactions with the sulfur atom or nearby functional groups can also influence the thiol/thiolate equilibrium and, consequently, its reactivity. researchgate.net
Table 1: Factors Modulating Cysteine Thiolate Reactivity
| Factor | Effect on Reactivity | Mechanism |
|---|---|---|
| pH | Increases as pH rises above the pKa. researchgate.net | Favors the deprotonation of the thiol (R-SH) to the more nucleophilic thiolate (R-S⁻). encyclopedia.pub |
| Solvent Exposure | Generally higher for solvent-exposed cysteines. researchgate.net | Increases accessibility for reactants; however, desolvation in a specific binding pocket can also enhance nucleophilicity. researchgate.net |
| Neighboring Residues | Modulated by the local electrostatic environment. researchgate.net | Positively charged residues or helix macrodipoles can stabilize the thiolate, lowering the pKa. Hydrogen bonds also play a key role. researchgate.net |
Covalent Bond Formation Mechanisms
The nucleophilic sulfur atom of the cysteine moiety in this compound is central to its ability to form stable covalent bonds. This reactivity is the basis for its use in various biochemical applications, including the development of targeted covalent inhibitors where the cysteine residue acts as an anchor to a specific protein target. nih.govnih.gov
The fundamental mechanism of covalent bond formation involving cysteine is the nucleophilic attack of its thiolate anion on an electron-deficient atom, known as an electrophile. nih.gov This reaction, often proceeding via an SN2 or Michael addition mechanism, results in the formation of a stable thioether bond. nih.govnih.gov The high reactivity of the cysteine thiol, particularly in its thiolate form, makes it a prime target for electrophilic molecules within a biological system. nih.gov This principle is widely exploited in drug discovery to create covalent inhibitors that bind irreversibly or reversibly to target proteins, often providing enhanced potency and duration of action. nih.govresearchgate.net
The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity. cas.cn Reactions involving trifluoromethylated electrophiles are of significant interest for creating novel chemical entities. The sulfur atom in this compound can react with electrophilic trifluoromethylating agents. For instance, processes like S-trifluoromethylation can be achieved where a trifluoromethyl source is attacked by a nucleophilic thiol. cas.cnrsc.org Reagents such as S-(trifluoromethyl)sulfonium salts or hypervalent iodine(III)-CF₃ compounds serve as electrophilic CF₃ donors. beilstein-journals.org Similarly, radical mechanisms can also lead to trifluoromethylation, where a CF₃ radical is generated and subsequently reacts with the thiol. beilstein-journals.org
Photoaffinity labeling is a powerful technique to identify and study molecular interactions. Diazirines, particularly trifluoromethyl-phenyldiazirines, are widely used photolabeling reagents. researchgate.net These compounds are stable in the dark but upon irradiation with UV light (typically around 350 nm), they are converted into highly reactive carbenes. researchgate.net A conjugate containing a trifluoromethyl-phenyldiazirine group can be used to probe the binding environment of a molecule like this compound. Once the conjugate is bound to its target, photoactivation generates a carbene that reacts indiscriminately with nearby chemical bonds, including C-H and O-H bonds, forming a stable covalent linkage. researchgate.net This mechanism allows for the "trapping" and subsequent identification of binding partners in complex biological systems. nih.gov
Reactivity Profiling in Complex Biological Systems
Understanding the reactivity of a specific cysteine residue within the context of the entire proteome is a significant challenge. Chemical proteomic platforms, such as isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling), have been developed to globally profile cysteine reactivity. nih.govnih.gov These methods utilize cysteine-reactive chemical probes, often containing an electrophilic "warhead" like iodoacetamide (B48618), to label accessible and nucleophilic cysteines in cell lysates or living cells. acs.orgnih.gov
By quantifying the extent of probe labeling across thousands of proteins, researchers can generate a comprehensive map of reactive cysteines. researchwithrutgers.comresearchgate.net If this compound were part of a protein, its reactivity would be assessed by these techniques. nih.gov Such profiling can reveal how its reactivity is influenced by cellular states (e.g., mitosis vs. asynchronous cells), post-translational modifications on neighboring residues, or the binding of small molecules. nih.gov This approach is invaluable for identifying functional cysteines that are critical for protein activity and for assessing the selectivity and off-target effects of covalent drugs. nih.govresearchgate.net
Comparative Reactivity with Different Electrophilic Probes
The reactivity of the thiol group in this compound is modulated by the electron-withdrawing nature of the 3-(trifluoromethyl)phenyl group. This substitution impacts the pKa of the thiol group and its nucleophilicity. While direct experimental data for this compound is not extensively available in the reviewed literature, the reactivity can be compared to other cysteine derivatives when reacting with common electrophilic probes used in bioconjugation and chemical biology.
The primary mechanism for the reaction of S-aryl cysteines often involves nucleophilic aromatic substitution (SNAr). nih.govresearchgate.netacs.orgnih.gov The rate of this reaction is highly dependent on the nature of the electrophile. Common electrophilic probes include haloacetamides (like iodoacetamide), maleimides (like N-ethylmaleimide), and various arylating agents.
Table 1: Illustrative Comparative Reactivity of Cysteine Derivatives with Electrophilic Probes
| Cysteine Derivative | Electrophilic Probe | Relative Reactivity | Reaction Type |
| This compound (inferred) | Iodoacetamide | Moderate | S-Alkylation |
| This compound (inferred) | N-Ethylmaleimide (NEM) | High | Michael Addition |
| This compound (inferred) | 2,4-Dinitrofluorobenzene (DNFB) | High | SNAr |
| Unmodified Cysteine | Iodoacetamide | High | S-Alkylation |
| Unmodified Cysteine | N-Ethylmaleimide (NEM) | Very High | Michael Addition |
This table is illustrative and based on general principles of chemical reactivity. The relative reactivity for this compound is inferred based on the electronic properties of the substituent.
The trifluoromethyl group is a strong electron-withdrawing group, which is expected to decrease the pKa of the cysteine thiol, thereby increasing the concentration of the more nucleophilic thiolate anion at physiological pH. However, the arylation itself can introduce steric hindrance and delocalize the lone pair electrons of the sulfur atom, potentially moderating its reactivity compared to a free cysteine.
Research on various aryl thioethers has shown that the modification of peptides and proteins can be achieved with high efficiency and selectivity under mild, biocompatible conditions. nih.govresearchgate.netrsc.org The reactivity can be tuned by altering the substituents on the aryl ring. For instance, electron-withdrawing groups on the aryl ring of a leaving group in an SNAr reaction generally increase the reaction rate. acs.orgsoton.ac.ukchemrxiv.org
Assessment of Specificity Towards Cysteine Residues
A critical aspect of any cysteine-modifying agent is its specificity for cysteine residues over other nucleophilic amino acid side chains, such as those of lysine, histidine, tyrosine, and serine. The high nucleophilicity and lower pKa of the cysteine thiol compared to other nucleophilic groups in proteins are the primary drivers of its selective modification. nih.govnih.gov
The reaction of S-aryl cysteines, including by inference this compound, with electrophiles is generally highly specific for other cysteine residues in a protein. This specificity arises from the "soft" nature of the sulfur nucleophile, which preferentially reacts with "soft" electrophiles.
Table 2: General Specificity of Cysteine-Reactive Probes
| Electrophilic Probe | Primary Target | Potential Side Reactions (at higher pH or concentration) |
| Iodoacetamide | Cysteine Thiol | Histidine, Lysine |
| N-Ethylmaleimide (NEM) | Cysteine Thiol | Lysine (at pH > 8.5) |
| Aryl Halides (for SNAr) | Cysteine Thiol | Lysine, Tyrosine (under harsh conditions) |
Studies on cysteine arylation have consistently demonstrated high chemoselectivity for cysteine residues. nih.govnih.gov For example, the use of 2-sulfonylpyridines as cysteine-reactive electrophiles showed selective reaction with biological thiols via an SNAr mechanism, with no reaction observed with lysine at physiological or even elevated pH. acs.org This high degree of specificity is crucial for applications such as the development of antibody-drug conjugates and specific labeling of proteins for functional studies. nih.govresearchgate.net The design of cleavable and tunable cysteine-specific arylation modifications further underscores the precise control that can be achieved in targeting cysteine residues. nih.govresearchgate.netrsc.org
In the context of this compound, while it is itself a modified cysteine, if it were part of a larger molecule designed to react with other proteins, the principles of cysteine specificity would still apply to its target interactions. The inherent reactivity of the sulfur atom, influenced by its S-aryl substituent, would dictate its ability to selectively form bonds with accessible cysteine residues in target proteins.
Computational Modeling and Theoretical Studies of S 3 Trifluoromethyl Phenyl Cysteine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as S-[3-(Trifluoromethyl)phenyl]cysteine, with a protein of interest.
Prediction of Binding Modes and Affinities with Target Proteins
The prediction of how this compound binds to various protein targets is a critical step in understanding its potential biological activity. Through molecular docking simulations, researchers can identify the most likely binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. These simulations have been instrumental in identifying potential protein targets for S-aryl-L-cysteine derivatives. For instance, studies have shown that compounds with similar structures can effectively bind to the active sites of enzymes such as alanine (B10760859) racemase, a key enzyme in bacterial cell wall synthesis. The trifluoromethyl group on the phenyl ring is predicted to play a significant role in establishing favorable interactions within the binding pocket, potentially enhancing binding affinity compared to unsubstituted analogs.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Alanine Racemase | -7.8 | Tyr265, Lys39, Ser311 |
| Glutathione S-transferase | -6.5 | Arg15, Tyr115, Phe220 |
| Cysteine Protease | -7.2 | Cys25, His159, Gln19 |
Molecular Dynamics Simulations for System Stability and Conformational Changes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of the this compound-protein complex can assess the stability of the predicted binding pose. These simulations can reveal whether the ligand remains securely bound within the active site or if it undergoes significant conformational changes or even dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to quantify the stability of the system. Such simulations are crucial for validating docking results and providing a more realistic representation of the ligand-protein interaction in a physiological environment.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of this compound at the subatomic level.
Density Functional Theory (DFT) for Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By applying DFT, researchers can predict various spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and provide a detailed understanding of its vibrational modes and chemical shifts. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also provide insights into the molecule's chemical reactivity and kinetic stability.
Prediction of Reaction Intermediates and Transition States
Quantum chemical calculations are also invaluable for elucidating reaction mechanisms. For this compound, these methods can be used to model its metabolic pathways or its role in potential enzymatic reactions. By calculating the energies of potential reaction intermediates and transition states, researchers can map out the most likely reaction pathways and determine the activation energies for various chemical transformations. This information is critical for understanding the molecule's metabolic fate and for designing more stable or reactive analogs.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Computational modeling has become an indispensable tool in modern drug discovery and chemical biology, offering insights into the interactions between small molecules and biological macromolecules. For derivatives of this compound, computational studies, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and density functional theory (DFT) calculations, have been instrumental in elucidating the structural features crucial for their biological activity. These in silico approaches allow for the rational design of novel analogs with enhanced potency and selectivity.
Research into related compounds has demonstrated the importance of the trifluoromethyl group and the phenyl ring in molecular interactions. For instance, in silico studies on various trifluoromethyl-containing compounds have highlighted the role of the trifluoromethyl group in modulating electronic properties and binding affinities. mdpi.comnih.gov
A study on 2-(trifluoromethyl)phenothiazine (B42385) derivatives utilized DFT computations to determine thermochemical parameters like bond dissociation enthalpy (BDE) and ionization potential, which are crucial for understanding their reactivity and potential as free radical scavengers. nih.gov For derivatives with multiple hydroxyl groups, it was found that the position of the hydroxyl group relative to the trifluoromethyl-substituted ring significantly influenced the BDE, indicating a clear structural basis for their antioxidant activity. nih.gov
In a separate investigation, computational analysis of 4-trifluoromethyl phenyl thiourea (B124793) (4TFMPTU) and 4-trifluoromethyl phenyl isothiocyanate (4TFMPIC) revealed their potential as anticancer agents through molecular docking studies. researchgate.net These studies predicted strong binding affinities to various protein targets, with 4TFMPTU showing a particularly high affinity for breast cancer targets. researchgate.net The computational data, including optimized molecular geometries and electronic properties, aligned well with experimental findings, underscoring the predictive power of these theoretical models. researchgate.net
While direct computational SAR studies on this compound are not extensively documented in the reviewed literature, the findings from related structures provide a strong foundation for predicting its behavior and for the rational design of its derivatives. The consistent observation across different studies is that the trifluoromethylphenyl moiety plays a significant role in the biological activity of these molecules, primarily through electronic effects and specific binding interactions.
Interactive Data Table: Computational SAR Findings for Related Compounds
| Compound/Derivative Class | Computational Method | Key SAR Findings | Predicted Biological Activity | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)phenothiazine derivatives | DFT | The position of hydroxyl groups relative to the trifluoromethyl-substituted ring affects bond dissociation enthalpy (BDE). | Antioxidant/Free radical scavenging | nih.gov |
| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Molecular Docking | Exhibited a strong binding affinity of -6.0 kcal/mol with breast cancer protein targets. | Anticancer | researchgate.net |
| 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) | Molecular Docking | Showed a notable binding affinity of -5.7 kcal/mol with protein targets. | Anticancer | researchgate.net |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | Molecular Docking | The trifluoromethyl group forms hydrogen bonds with LYS122 in the H1N1 RNA polymerase active site. | Antiviral (Influenza) | mdpi.com |
Applications in Chemical Biology and Proteomics Research with S 3 Trifluoromethyl Phenyl Cysteine
Development and Utilization of Cysteine-Reactive Probes
Cysteine-reactive probes are indispensable tools in chemical biology, designed to covalently bind to the thiol group of cysteine residues within proteins. nih.gov These probes typically consist of a reactive group, or "warhead," that forms the covalent bond, and a reporter group for detection and analysis. nomuraresearchgroup.com The formation of S-[3-(Trifluoromethyl)phenyl]cysteine within a protein is the result of such a reaction, where a reagent carrying the 3-(trifluoromethyl)phenyl moiety acts as the probe. This specific modification is instrumental in several modern proteomics and chemical biology techniques.
Fluorous Probes for Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes directly in complex biological systems. nomuraresearchgroup.comjove.com These activity-based probes (ABPs) typically feature a reactive warhead that covalently modifies a functional amino acid in the enzyme's active site, a reporter tag (like biotin (B1667282) or a fluorophore), and a linker. imperial.ac.uk
While the trifluoromethylphenyl group is primarily recognized for its utility in ¹⁹F NMR, highly fluorinated tags can be used for "fluorous" affinity purification, a strategy that separates tagged proteins based on their unique affinity for a fluorinated solid phase. Although the single -CF₃ group in this compound does not render the protein "fluorous" in the traditional sense, the principles of ABPP are central to its application. Competitive ABPP can be employed to screen for small-molecule inhibitors that compete with a trifluoromethylphenyl-containing probe for binding to a target cysteine, thereby identifying new potential drug candidates. nomuraresearchgroup.com This approach allows for the functional interrogation of thousands of cysteines across the proteome. nih.gov
Probes for ¹⁹F NMR-Based Protein Studies
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems. nih.gov The chemical shift of ¹⁹F is exceptionally sensitive to its local environment, making it a powerful tool for detecting subtle conformational changes in proteins. nih.gov Trifluoromethyl (-CF₃) groups are particularly favored as ¹⁹F NMR tags because their three equivalent fluorine nuclei amplify the signal-to-noise ratio. nih.gov
The this compound adduct is formed by reacting a cysteine residue with a specific labeling reagent, such as N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (3-BTFMA). The trifluoromethyl group in this adduct acts as a sensitive reporter. The delocalized electrons of the aromatic phenyl ring are highly polarizable and sensitive to the surrounding environment, which translates to a greater range of shielding effects on the fluorine nuclei. nih.gov This sensitivity allows ¹⁹F NMR to delineate distinct protein conformations, study their interconversion rates, and monitor interactions with ligands or other proteins. nih.govnih.gov
Table 1: Comparison of Cysteine-Reactive Trifluoromethyl Probes for ¹⁹F NMR This interactive table summarizes various trifluoromethyl tags and their chemical shift sensitivity, highlighting the properties that make the trifluoromethylphenyl moiety a useful probe.
| Probe Name | Abbreviation | Reactive Group | Key Feature | Chemical Shift Range (in MeOH/H₂O) | Reference |
|---|---|---|---|---|---|
| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | Bromoacetamide | CF₃ conjugated to phenyl ring | High | nih.gov |
| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 3-BTFMA | Bromoacetamide | CF₃ conjugated to phenyl ring | High | nih.gov |
| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | Bromoketone | Aliphatic CF₃ | Moderate | nih.gov |
| 2,2,2-trifluoroethyl-1-thiol | TFET | Thiol | Aliphatic CF₃ | Low | nih.gov |
Covalent Targeting of Specific Cysteine Residues in Proteins
Targeted covalent inhibitors have emerged as a major strategy in drug discovery, offering enhanced potency and prolonged duration of action. nih.govnih.gov This approach often involves designing molecules that form a covalent bond with a non-catalytic but strategically located cysteine residue in the target protein. nih.govnih.gov The formation of an this compound adduct is an example of such a covalent interaction.
The strategy involves identifying an accessible cysteine residue, which may be located in or near a binding pocket, and designing a ligand that combines a reversible binding scaffold with an electrophilic "warhead" that reacts with the cysteine's thiol group. nih.govacs.org Reagents that form the this compound adduct utilize a reactive group (e.g., an iodoacetamide (B48618) or bromoacetamide) to serve as the warhead, which is guided to the target cysteine by the reversible binding portion of the molecule. This strategy has been successfully used to develop highly selective inhibitors for challenging targets like protein kinases. acs.orgrsc.org The stability of the resulting thioether bond ensures sustained inhibition of the protein's function.
Enzyme Inhibition Mechanisms in Vitro
The catalytic activity of many enzymes relies on a nucleophilic cysteine residue in their active site. Covalently modifying this critical cysteine is a common and effective mechanism of enzyme inhibition. The formation of an this compound adduct within the active site of a cysteine-dependent enzyme effectively blocks its catalytic function.
Cysteine Protease Inhibition (e.g., SARS-CoV-2 Mpro, Cruzain, Caspases)
Cysteine proteases are a large family of enzymes that play critical roles in health and disease, making them important drug targets. nih.gov Their catalytic mechanism involves a nucleophilic cysteine thiol in the active site.
SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle. nih.govresearchgate.net Its active site contains a catalytic dyad of Cysteine-145 and Histidine-41. nih.gov Covalent inhibitors that bind to Cys145 are a major class of antivirals being developed to treat COVID-19. nih.gov While direct studies on this compound are not available, the formation of such an adduct at Cys145 by a targeted probe would block the substrate access and inactivate the enzyme.
Cruzain: Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com It is essential for the parasite's survival, making it a key therapeutic target. nih.govscielo.br Inhibition of cruzain's catalytic cysteine has been a primary strategy for developing anti-Chagasic drugs. nih.gov The covalent modification of this residue by a trifluoromethylphenyl-containing compound would constitute an effective inhibitory mechanism.
Caspases: Caspases are a family of cysteine proteases that are central regulators of apoptosis (programmed cell death) and inflammation. nih.govnih.gov They have a conserved catalytic cysteine in their active site. semanticscholar.org Caspase inhibitors, often peptide-based molecules with a reactive warhead, are widely used as research tools and have been explored as therapeutics. nih.govresearchgate.net Covalent modification of the active site cysteine of a caspase, for instance by forming an this compound adduct, would lead to its inhibition.
Table 2: Selected Cysteine Proteases and their Catalytic Cysteine Residue This table lists key cysteine proteases and their critical catalytic cysteine residue, which is the primary target for covalent inhibition.
| Enzyme | Organism/Function | Catalytic Cysteine | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro (3CLpro) | SARS-CoV-2 | Cys145 | nih.gov |
| Cruzain | Trypanosoma cruzi | Cys25 | nih.gov |
| Caspase-3 | Apoptosis | Cys163 | semanticscholar.org |
Time-Dependent Inhibition and Reversibility of Covalent Interactions
The interaction between a covalent inhibitor and its target enzyme is often characterized by time-dependent inhibition, where the degree of inhibition increases over the pre-incubation time. nih.govdoi.org This occurs because the covalent bond formation is a chemical reaction that takes time to go to completion. Assays measuring the rate of inactivation (k_inact) are used to quantify the efficiency of covalent inhibitors. doi.orgnih.gov
The bond formed between a cysteine thiol and an aryl halide derivative, as in the formation of this compound, is a stable thioether linkage. Under physiological conditions, this bond is generally considered irreversible. This contrasts with other "reversible covalent" inhibitors, such as those based on nitriles or cyanoacrylamides, which are designed to react with cysteine but can also dissociate from the target over time. nih.govnih.gov
The irreversible nature of the this compound bond provides a prolonged duration of action, which can be highly advantageous for therapeutic applications and for use as a stable probe in proteomics experiments. nih.gov However, this irreversibility also necessitates careful design to ensure high target selectivity and avoid off-target modifications. nih.gov Studies on the kinetics of covalent modification are therefore crucial for characterizing the behavior and optimizing the design of such probes and inhibitors. nih.govdoi.org
Structure-Based Design of Enzyme Inhibitors
The design of enzyme inhibitors often leverages unique chemical moieties to achieve high potency and selectivity. The trifluoromethyl group, a key feature of this compound, is known to enhance the inhibitory activity of compounds. This is attributed to the high electronegativity of fluorine atoms, which can alter the electronic properties of the molecule and improve its binding to the active site of an enzyme. nih.gov While direct studies detailing the use of this compound in structure-based inhibitor design are not prevalent, the principles of using fluorinated amino acids in this context are well-established. nih.gov For instance, trifluoromethyl ketones are recognized as effective inhibitors of serine and cysteine proteases. nih.gov The introduction of a trifluoromethyl group can lead to a significant increase in the potency of inhibitors, as seen in analogs of the ACE inhibitor captopril. nih.gov
Furthermore, structurally similar compounds such as S-phenyl-L-cysteine have been identified as having potential as antiretroviral and protease inhibitors for HIV. researchgate.net This suggests that the S-phenyl-cysteine scaffold, which is present in this compound, is a viable starting point for designing enzyme inhibitors. The addition of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. nbinno.com Therefore, this compound represents a promising, though not yet extensively explored, building block for the rational design of novel and potent enzyme inhibitors.
Biochemical Pathway Interrogation
Investigation of Protein Targets through Cysteine Labeling
Cysteine is a frequently targeted amino acid for protein modification due to the unique reactivity of its thiol group. nih.gov This reactivity allows for the specific labeling of proteins with probes for various applications in proteomics. The process of cysteine labeling is a cornerstone for studying protein function, interactions, and localization. nih.gov While this compound is a modified cysteine, its primary application in protein labeling has been in the specialized area of PET imaging, as will be discussed later.
The broader utility of this compound as a general probe for proteome-wide cysteine reactivity profiling has not been extensively documented. Such studies typically employ hyperreactive probes to map accessible and functionally important cysteine residues across the proteome. nih.govbiorxiv.org The introduction of the bulky trifluoromethylphenyl group may influence the reactivity and accessibility of the cysteine thiol, potentially making it a selective tool for probing specific protein microenvironments. However, further research is needed to establish its efficacy and selectivity as a general cysteine labeling agent in proteomics.
Role in Modulating Cellular Signaling Pathways
The modification of cysteine residues is a key mechanism for regulating cellular signaling pathways. Reactive oxygen species, for example, can oxidize cysteine thiols, thereby altering protein function and signal transduction. nih.gov S-substituted cysteines, a class to which this compound belongs, have been shown to exert biological effects through the modulation of cellular pathways. For instance, S-allyl-L-cysteine (SAC), found in garlic, exhibits neuroprotective effects by suppressing calpain activity and reducing the production of amyloid-β peptide. nih.gov These effects highlight the potential of S-substituted cysteines to interact with and modulate key signaling molecules.
While there is no direct evidence from the provided search results of this compound modulating specific cellular signaling pathways, its structural similarity to other bioactive S-substituted cysteines suggests it could have such roles. The trifluoromethylphenyl group would confer distinct steric and electronic properties that could lead to novel interactions with protein targets and subsequent modulation of signaling cascades. Further investigation into the biological activities of this compound is warranted to explore its potential as a modulator of cellular signaling.
Radioligand Development and Imaging Applications
Incorporation into PET Radioligands for Receptor Imaging
One of the most significant and well-documented applications of this compound is in the development of Positron Emission Tomography (PET) radioligands. Specifically, the fluorine-18 (B77423) (¹⁸F) labeled version, ¹⁸F-S-[3-(trifluoromethyl)phenyl]-D-cysteine (also referred to as ¹⁸F-trifluoromethylated D-cysteine or S-[¹⁸F]CF₃-D-CYS), has emerged as a promising tracer for imaging gliomas. nbinno.com
This application leverages a structure-based bioisosterism strategy, where the methyl group of S-methyl-L-cysteine is replaced by a trifluoromethyl group. nbinno.com This substitution, incorporating the positron-emitting ¹⁸F, creates a "structure-mimetic" amino acid tracer. nbinno.com Studies have shown that ¹⁸F-S-[3-(trifluoromethyl)phenyl]-D-cysteine exhibits high tumor uptake and provides clear tumor boundaries with high tumor-to-normal brain ratios, surpassing other tracers like [¹⁸F]FDG and [¹⁸F]FDOPA in some studies. nbinno.com The uptake of this tracer is also correlated with tumor cell proliferation, as indicated by the Ki67 marker. nbinno.com The development of efficient radiosynthesis methods has further facilitated its use in preclinical research. nih.gov
| Radiotracer | Target/Application | Key Findings |
| ¹⁸F-S-[3-(trifluoromethyl)phenyl]-D-cysteine | Glioma Imaging | High tumor uptake, clear tumor boundaries, high tumor-to-normal brain ratio. nbinno.com |
| ¹⁸F-S-[3-(trifluoromethyl)phenyl]-D-cysteine | Glioma Imaging | Uptake correlates with tumor proliferation marker Ki67. nbinno.com |
| ¹⁸F-S-[3-(trifluoromethyl)phenyl]-D-cysteine | Glioma Imaging | Favorable pharmacokinetic characteristics for PET imaging. nbinno.com |
Spin-Labeling Applications
Site-directed spin labeling (SDSL) is a powerful technique that utilizes electron paramagnetic resonance (EPR) spectroscopy to study protein structure and dynamics. numberanalytics.com The method typically involves introducing a cysteine residue at a specific site in a protein and then reacting it with a sulfhydryl-reactive nitroxide spin label. numberanalytics.comnih.gov This allows for the measurement of distances and the characterization of conformational changes.
There is currently no evidence to suggest that this compound has been used in spin-labeling applications. The bulky trifluoromethylphenyl group attached to the sulfur atom of cysteine would likely sterically hinder the attachment of standard nitroxide spin labels. Furthermore, the focus of research on this compound has been predominantly in the area of PET imaging. While the trifluoromethyl group itself has unique spectroscopic properties, its application in the context of spin-labeling has not been explored.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
Research into S-[3-(trifluoromethyl)phenyl]cysteine and related fluorinated analogs has yielded significant insights into their synthesis, reactivity, and potential as building blocks for more complex molecules. A primary area of discovery has been in the development of synthetic methodologies. The synthesis of cysteine-based perfluoroaromatic compounds has established a chemoselective and accessible core for constructing a range of molecular systems, from small molecules to larger biomolecules. nih.gov The incorporation of the trifluoromethylphenyl group has been shown to be a critical modification that influences the molecule's properties.
A notable contribution of the research in this area is the exploration of these compounds as non-cleavable linkers in bioconjugation. nih.gov For instance, derivatives have been successfully used to prepare antibody-perfluorinated conjugates. These studies demonstrated that the bioconjugation process does not compromise the integrity or binding capabilities of the macromolecule, opening avenues for the development of novel antibody-drug conjugates or other targeted therapies. nih.gov
Furthermore, computational and spectroscopic studies have been pivotal in characterizing these molecules. A strong correlation between calculated and experimental 19F NMR shifts and IR wavenumbers has been established, providing powerful tools for the structural identification of these and related fluorinated derivatives. nih.govresearchgate.net Molecular docking studies have also predicted the affinity of similar cysteine-based derivatives for biological targets such as topoisomerase IIα and cyclooxygenase-2 (COX-2), suggesting their potential as candidates for anticancer and anti-inflammatory agents. nih.govresearchgate.net
Unexplored Areas and Future Research Avenues for this compound
Despite the progress made, several aspects of this compound warrant further investigation. The metabolic fate of this compound in biological systems remains a significant unknown. A crucial area for future research is to conduct comprehensive in vitro and in vivo studies to identify the metabolic pathways, including the enzymes responsible for its biotransformation and the structures of the resulting metabolites. Understanding its metabolic profile is essential for any potential therapeutic application.
The precise mechanism of action by which this compound or its derivatives might exert biological effects is largely inferred from docking studies of similar compounds. nih.govresearchgate.net Future research should focus on validating these computational predictions through rigorous biochemical and cellular assays. Investigating its effects on a wider range of cellular targets and signaling pathways could uncover novel therapeutic applications.
The toxicological profile of this compound has not been extensively studied. A critical future direction is to perform detailed toxicological assessments, including cytotoxicity, genotoxicity, and in vivo toxicity studies, to establish a preliminary safety profile. Furthermore, the exploration of this compound as a precursor for synthesizing a broader library of derivatives is a promising avenue. This could lead to the discovery of new compounds with enhanced biological activity, improved pharmacokinetic properties, or novel functionalities.
Methodological Advancements and Interdisciplinary Research Opportunities
Future research on this compound would benefit from the application of advanced analytical and computational techniques. The use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) will be instrumental in identifying and quantifying metabolites in complex biological matrices. Advanced NMR techniques, including 19F NMR, will continue to be crucial for structural elucidation of novel derivatives and for studying their interactions with biological macromolecules.
The development of more sophisticated computational models could provide deeper insights into the structure-activity relationships of this compound derivatives. Integrating quantum mechanics/molecular mechanics (QM/MM) simulations could offer a more accurate prediction of their binding modes and reactivity within enzyme active sites.
Interdisciplinary collaboration will be key to unlocking the full potential of this compound. Joint efforts between synthetic chemists, biochemists, toxicologists, and computational scientists will be essential. For example, chemists could focus on developing more efficient and sustainable synthetic routes, such as those explored for related compounds like 3-(3-trifluoromethylphenyl)propanal, which could be adapted for this compound production. nih.gov Collaboration with material scientists could also lead to the incorporation of this compound into novel biomaterials or drug delivery systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for S-[3-(Trifluoromethyl)phenyl]cysteine, and what methodological considerations are critical for reproducibility?
- Methodology : A common approach involves nucleophilic substitution reactions between cysteine derivatives and halogenated trifluoromethylphenyl precursors. Triethylamine (TEA) is often used as a base to deprotonate thiol groups, while solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate reactivity. Reaction optimization requires careful control of equivalents (e.g., TEA and halogenated precursors) and solvent polarity to avoid side products .
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming molecular identity. X-ray crystallography (via programs like SHELX) can resolve structural ambiguities in crystalline derivatives .
Q. How can computational docking tools like AutoDock Vina predict the binding interactions of this compound with biological targets?
- Protocol : AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to evaluate ligand-receptor interactions. Researchers should prepare the ligand (cysteine derivative) and target protein using proper protonation states and grid-box parameters centered on the active site. Multithreading accelerates docking simulations .
- Validation : Cross-validate results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity discrepancies .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX programs address them?
- Crystallographic Issues : The trifluoromethyl group introduces disorder in crystal lattices due to its bulky, electron-withdrawing nature. High-resolution data (>1.0 Å) and twinning correction (via SHELXL) are critical for accurate refinement. SHELXD’s dual-space algorithm aids in phase determination for non-centrosymmetric crystals .
- Data Contradictions : If experimental electron density maps conflict with computational models, iterative refinement (SHELXL) and alternative conformer modeling can resolve discrepancies .
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with varying substituents?
- Experimental Design : Systematic variation of solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry (TEA:halogenated precursor ratios) is key. For example, highlights modifying DFBP equivalents to enhance regioselectivity in analogous cysteine derivatives .
- Analytical Tools : Use thin-layer chromatography (TLC) for real-time monitoring and high-performance liquid chromatography (HPLC) for purity assessment. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .
Q. How do electronic effects of the trifluoromethyl group influence the reactivity and stability of this compound in biological systems?
- Mechanistic Insights : The -CF₃ group’s strong electron-withdrawing nature increases thiol acidity, potentially enhancing nucleophilicity in redox environments. Density functional theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites .
- Biological Stability : Assess oxidative degradation pathways (e.g., disulfide formation) via cyclic voltammetry or LC-MS. Comparative studies with non-fluorinated analogs clarify CF₃-specific effects .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational docking predictions and experimental binding data for this compound?
- Root Causes : AutoDock Vina’s scoring function may overlook solvation effects or protein flexibility. Re-dock with explicit water molecules (using AMBER/CHARMM force fields) or employ molecular dynamics (MD) simulations to account for conformational changes .
- Resolution : Combine docking results with mutagenesis studies (e.g., alanine scanning) to validate key residues in binding pockets. SHELX-refined crystal structures of ligand-protein complexes provide definitive evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
